molecular formula C6H8ClFN2O B13601719 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride

Cat. No.: B13601719
M. Wt: 178.59 g/mol
InChI Key: XBQNWANHEKJIND-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-fluoropyridin-2-ol hydrochloride is a fluorinated pyridine derivative characterized by a hydroxyl group at position 2, an aminomethyl substituent at position 5, and a fluorine atom at position 3 of the pyridine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C6H8ClFN2O

Molecular Weight

178.59 g/mol

IUPAC Name

5-(aminomethyl)-3-fluoro-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H7FN2O.ClH/c7-5-1-4(2-8)3-9-6(5)10;/h1,3H,2,8H2,(H,9,10);1H

InChI Key

XBQNWANHEKJIND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1CN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 3-fluoropyridin-2-ol with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methylene group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(Aminomethyl)-3-pyridin-2-one derivatives.

    Reduction: 5-(Aminomethyl)-3-methylpyridin-2-ol derivatives.

    Substitution: 5-(Aminomethyl)-3-substituted-pyridin-2-ol derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substituents: This compound substitutes the hydroxyl group at position 2 with a methanamine (CH2NH2) group and replaces the aminomethyl at position 5 with chlorine .
  • Pharmacological Implications : Chlorine’s lipophilicity may enhance membrane permeability but could reduce solubility in aqueous environments compared to the hydroxyl-containing target compound.

Research Findings :

  • No direct pharmacological data is provided, but halogenated pyridines like this are often explored in kinase inhibitors due to their ability to form halogen bonds with target proteins .

(E)-Methyl 3-(2-Amino-5-fluoropyridin-3-yl)acrylate

Key Differences :

  • Substituents: Features an acrylate ester at position 3 and an amino group at position 2, contrasting with the hydroxyl and aminomethyl groups in the target compound .
  • Functional Group Effects : The ester group increases lipophilicity, which might improve bioavailability but reduce metabolic stability due to esterase susceptibility.

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride

Key Differences :

  • Substituents: Contains a cyclopropylamine group at position 2 and chlorine at position 5, differing from the hydroxyl and aminomethyl groups in the target compound .
  • Chlorine’s electron-withdrawing nature may alter electronic distribution across the ring.

Therapeutic Relevance :

Pexidartinib Hydrochloride

Key Differences :

  • Complexity : Pexidartinib features a pyrrolo[2,3-b]pyridine core with trifluoromethyl and chloro substituents, making it structurally distinct from the simpler pyridine derivative .
  • Biological Activity : Approved for TGCT, it inhibits CSF1R, a tyrosine kinase. The target compound’s simpler structure lacks the polycyclic framework required for such high-affinity kinase binding.

Research Insights :

  • Pyridine derivatives with trifluoromethyl groups, like pexidartinib, often exhibit enhanced metabolic stability and target selectivity due to fluorine’s electronegativity .

Biological Activity

5-(Aminomethyl)-3-fluoropyridin-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyridine ring with an aminomethyl group and a fluorine substituent that contributes to its unique chemical behavior. The hydroxyl group on the pyridine ring enhances its interaction with biological targets, which is crucial for its biological activity.

The biological activity of 5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride can be attributed to several key interactions:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with various biological macromolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The presence of the fluorine atom increases hydrophobic interactions, which may improve the compound's stability and efficacy in biological systems.
  • Participation in Biochemical Pathways : The hydroxyl group can participate in enzymatic reactions, influencing metabolic pathways and cellular responses.

Biological Activities

Research indicates that 5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It has been utilized as a probe in studies investigating enzyme mechanisms, particularly those involved in drug metabolism and resistance.

Antimicrobial Studies

A study focused on the antimicrobial efficacy of 5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed to determine potency:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Research

In vitro studies have shown that 5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride can inhibit the proliferation of cancer cells. A notable case involved testing against human breast cancer cell lines:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 5-(Aminomethyl)-3-fluoropyridin-2-ol hydrochloride, and how do they influence purity?

  • Methodological Answer : Synthesis typically involves reductive amination of fluorinated pyridine precursors. Key parameters include:

  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions, as seen in analogous fluoropyridine syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt .

Q. What safety protocols are essential for handling 5-(Aminomethyl)-3-fluoropyridin-2-ol hydrochloride?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact, given its acute oral toxicity (Category 4) and skin irritation potential .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl fumes) .
  • Storage : Store at 4°C in airtight containers with desiccants to prevent hygroscopic degradation .

Q. Which analytical techniques are most reliable for structural confirmation of fluorinated pyridine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., fluorine at C3, aminomethyl at C5) via coupling patterns and chemical shifts .
  • XRD : Single-crystal X-ray diffraction provides definitive bond-length/angle data, as demonstrated for structurally related 2-fluoro-5-(4-fluorophenyl)pyridine .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₈ClFN₂O⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during synthesis?

  • Methodological Answer :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in fluoropyridine amination .
  • pH control : Maintain mildly acidic conditions (pH 5–6) to stabilize the amine intermediate before HCl salt formation .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify byproducts early .

Q. How do researchers resolve discrepancies between computational and experimental data in fluoropyridine derivatives?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries (e.g., bond angles in Gaussian) with XRD data to validate computational models .
  • Multivariate analysis : Apply statistical tools (e.g., PCA) to correlate NMR chemical shifts with electronic effects of fluorine substituents .

Q. What mechanistic insights explain the pH-dependent stability of 5-(Aminomethyl)-3-fluoropyridin-2-ol hydrochloride?

  • Methodological Answer :

  • Hydrolysis studies : Conduct accelerated degradation tests at pH 2–10 to identify labile bonds (e.g., aminomethyl group protonation at low pH) .
  • Surface interactions : Analyze adsorption on silica or glass surfaces using QCM-D to assess environmental stability .

Q. How can bioactivity assays for this compound be designed using structural analogs?

  • Methodological Answer :

  • SAR studies : Compare with 5-(Trifluoromethyl)pyridin-2-yl methanamine hydrochloride, which shows CNS activity, to prioritize targets (e.g., neurotransmitter receptors) .
  • In vitro assays : Use fluorometric calcium flux assays or radioligand binding to evaluate affinity for GPCRs .

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